1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenoxyethanone moiety
Mechanism of Action
Target of Action
Compounds with a similar piperazine structure have been reported to exhibit a wide range of biological activities, such as antiviral, antipsychotic, and antimicrobial effects .
Mode of Action
For example, some piperazine derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
For instance, some piperazine compounds have been found to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which are involved in cell cycle regulation .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability, as it complies with lipinski’s rule of five (ro5), a set of guidelines for predicting drug-likeness .
Result of Action
Piperazine derivatives have been reported to induce apoptosis of tumor cells at certain concentrations .
Preparation Methods
The synthesis of 1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of various cyclic derivatives.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets. It can serve as a tool compound to study the role of piperazine derivatives in biological systems.
Chemical Research: In chemical research, it is used to develop new synthetic methodologies and explore the reactivity of piperazine derivatives.
Comparison with Similar Compounds
1-(2-Methylpiperazin-1-yl)-2-phenoxyethan-1-one can be compared with other similar compounds, such as:
1-(2-Methylpiperazin-1-yl)-2-phenylethanone: This compound has a similar structure but lacks the phenoxy group, which may result in different biological activities and reactivity.
1-(2-Methylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone: The presence of a methoxy group in this compound can lead to different chemical and biological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)10-17-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFSJGYBSGNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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